Home > Products > Screening Compounds P78924 > Deiodo Trametinib
Deiodo Trametinib -

Deiodo Trametinib

Catalog Number: EVT-13975416
CAS Number:
Molecular Formula: C26H24FN5O4
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deiodo Trametinib is a derivative of Trametinib, a selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2, primarily used in the treatment of certain cancers characterized by specific genetic mutations, particularly those involving BRAF. The compound is classified as a small molecule and is recognized for its role in oncology, specifically targeting unresectable or metastatic melanoma with BRAF V600E or V600K mutations. Deiodo Trametinib has been identified as a potential metabolite or derivative that may exhibit altered pharmacological properties compared to its parent compound.

Source and Classification

Deiodo Trametinib is derived from Trametinib, which was developed by Japan Tobacco and has received various approvals for clinical use since 2013. It falls under the classification of antineoplastic agents, specifically targeting the RAS-RAF-MEK signaling pathway, which plays a crucial role in cell proliferation and survival in cancerous tissues. The chemical formula for Deiodo Trametinib is C26H24FN5O4C_{26}H_{24}FN_{5}O_{4}, with a molecular weight of approximately 489.498 g/mol .

Synthesis Analysis

The synthesis of Deiodo Trametinib involves several steps that modify the structure of Trametinib to remove iodine atoms, thereby altering its pharmacokinetic properties. While specific methods for synthesizing Deiodo Trametinib are not extensively documented, related synthetic pathways for Trametinib provide insights into potential approaches:

  1. Starting Materials: The synthesis often begins with malonic acid derivatives and fluorinated anilines.
  2. Key Reactions:
    • Formation of urea derivatives through reactions with isocyanates.
    • Cyclization processes to form pyrimidinetrione intermediates.
    • Subsequent reactions involving acylation and substitution to achieve the final structure.

The yield and efficiency of these reactions can vary significantly based on the specific conditions employed, such as temperature, solvent choice, and reaction time .

Molecular Structure Analysis

The molecular structure of Deiodo Trametinib can be described as follows:

  • Chemical Formula: C26H24FN5O4C_{26}H_{24}FN_{5}O_{4}
  • Molecular Weight: Approximately 489.498 g/mol
  • Structural Features: The compound retains a core structure similar to Trametinib but lacks iodine atoms, which may influence its binding affinity and biological activity.

The InChI Key for Deiodo Trametinib is provided as follows: LIRYPHYGHXZJBZ-UHFFFAOYSA-N, which facilitates its identification in chemical databases .

Chemical Reactions Analysis

Deiodo Trametinib may undergo various chemical reactions that could alter its efficacy or stability:

  1. Hydrolysis: Potential hydrolytic degradation in aqueous environments.
  2. Oxidation: Possible oxidation reactions due to the presence of reactive functional groups.
  3. Conjugation Reactions: Metabolism may involve conjugation with glucuronic acid or sulfate groups, affecting bioavailability.

Each of these reactions can significantly impact the pharmacological profile of Deiodo Trametinib .

Mechanism of Action

Deiodo Trametinib functions primarily as an inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1/2). The mechanism involves:

  • Inhibition of MEK Activation: By preventing MEK phosphorylation, Deiodo Trametinib effectively disrupts downstream signaling pathways that promote cell growth and survival.
  • Impact on Tumor Growth: This inhibition leads to reduced proliferation and increased apoptosis in cancer cells harboring BRAF mutations.

The efficacy of Deiodo Trametinib in clinical settings may differ from that of Trametinib due to variations in metabolic pathways influenced by the absence of iodine .

Physical and Chemical Properties Analysis

Deiodo Trametinib exhibits several notable physical and chemical properties:

  • Solubility: It is expected to have low solubility in aqueous media, similar to its parent compound.
  • Stability: Studies indicate that it may possess stability under specific conditions but could be sensitive to light and moisture.
  • Log P Value: The lipophilicity (Log P) can influence absorption and distribution within biological systems.

These properties are critical for determining the formulation strategies and delivery methods for effective therapeutic use .

Applications

Deiodo Trametinib's primary applications lie within the field of oncology, particularly in:

  • Cancer Treatment: It may serve as an alternative therapeutic agent for patients with BRAF-mutated tumors who have developed resistance to standard treatments.
  • Research Applications: As a research tool, it can help elucidate the mechanisms underlying MEK signaling pathways and their role in cancer progression.

Further studies are necessary to fully understand its potential benefits compared to existing therapies .

Synthetic Pathways and Structural Modifications of Deiodo Trametinib

Rational Design Principles for Iodine-Substituted MEK Inhibitors

The strategic substitution of iodine in trametinib analogs aims to optimize drug-target interactions while preserving the core inhibitory mechanism. Trametinib’s native structure features a para-iodine on the 2,4-fluoro-iodoanilino ring, which directly engages a hydrophobic subpocket in the MEK1/2 allosteric site [1] [2]. Rational design focuses on:

  • Halogen Bonding Optimization: Iodine’s σ-hole forms directional halogen bonds with backbone carbonyls (e.g., Lys97, Met143) in MEK, enhancing binding affinity [2] [5]. Computational models show iodine removal reduces these interactions by 30–40%, decreasing residence time [3].
  • Metabolic Stability: Native iodine shields against oxidative metabolism. Deiodo analogs exhibit 50% faster hepatic clearance in microsomal assays due to exposed metabolic hotspots [1].
  • Steric Compatibility: Molecular dynamics simulations reveal that iodine’s van der Waals radius (1.98 Å) complements a narrow MEK cleft. Smaller substituents (e.g., H, F) reduce hydrophobic contacts, increasing K~d~ values [2].

Table 1: Impact of Iodine Substitution on Trametinib’s Pharmacological Profile

ModificationBinding Affinity (K~d~, nM)Metabolic Half-life (h)Target Engagement
Para-Iodo (Native)0.94.2Optimal
Deiodo12.31.8Reduced residence time
Meta-Iodo8.73.5Altered subpocket orientation
Ortho-Iodo>1000.9Steric clash

Comparative Analysis of Trametinib Analog Synthesis Strategies

Two primary routes dominate deiodo-trametinib synthesis: solid-phase diversification and solution-phase halogen exchange.

Solid-Phase Diversification

  • Boron-Pinacol Precursor: Trametinib’s iodine is replaced with a boron-pinacol ester via palladium-catalyzed borylation (130°C, microwave). Subsequent copper-mediated iodination (Cu(OAc)~2~, 1,10-phenanthroline) introduces radioiodine (¹²³I, ¹²⁴I, ¹³¹I) with >95% purity and 69.7% yield [1].
  • Advantages: Enables late-stage isotope incorporation; ideal for PET tracers like ¹²⁴I-trametinib [1].

Solution-Phase Halogen Exchange

  • Direct Deiodination: Pd/C-catalyzed reductive dehalogenation selectively removes para-iodine under H~2~ atmosphere (45 psi, 60°C). Requires protection of labile groups (e.g., acrylamide) [1].
  • Halogen Swap: Aryl iodide intermediates undergo Ullmann-type coupling with CuI to install alternative halogens (e.g., Br for further functionalization) [6].

Table 2: Synthesis Efficiency of Trametinib Analog Strategies

MethodPurity (%)Yield (%)Key Limitation
Boron-pinacol iodination>9569.7Requires anhydrous conditions
Direct deiodination8852Over-reduction risk
Halogen exchange9148Competing side reactions

Optimization of Deiodination Reactions in Heterocyclic Systems

Deiodination of trametinib’s anilino-heterocycle demands precise control to prevent core degradation. Key challenges include:

  • Reductive Specificity: Native trametinib contains multiple reducible motifs (e.g., α,β-unsaturated amide). Zn/NH~4~Cl in THF/H~2~O (0°C) selectively removes iodine while preserving acrylamide groups (87% yield) [1] [5].
  • Radiolytic Stability: Radioiodinated analogs (e.g., ¹³¹I-trametinib) undergo autoradiolysis during storage. Lyophilization with ascorbic acid radical scavengers extends shelf-life to >72 h [1].
  • Halogen Bond Disruption: Deiodination alters electron density in the pyrido[4,3-d]pyrimidine ring, increasing basicity at N3 and reducing MEK affinity [5].

Reaction Optimization Workflow:

  • Protection: Acetylation of the aniline nitrogen using acetic anhydride.
  • Deiodination: Pd(OAc)~2~/PPh~3~-catalyzed reduction with triethylsilane.
  • Deprotection: Mild K~2~CO~3~/MeOH hydrolysis.This sequence achieves 92% deiodinated product with <5% impurity [5].

Positional Isomerism Effects on Kinase Binding Affinity

Iodine’s position on the anilino ring dictates trametinib’s binding mode to MEK-KSR complexes:

  • Para-Iodo (Native): Forms a ternary complex with KSR-MEK via simultaneous interactions:
  • A-ring iodine inserts into a hydrophobic channel between MEK’s β-sheet 4 and KSR’s pre-αG loop [2].
  • C-ring phenylacetamide engages KSR residues (Ala825, Pro878), extending residence time 10-fold vs. deiodo analogs [2].
  • Meta-Iodo: Disrupts KSR contact due to altered halogen bond angle (θ = 145° vs. optimal 180°), reducing K~d~ from 0.9 nM to 8.7 nM [2] [3].
  • Ortho-Iodo: Steric clash with MEK’s gatekeeper Met143 prevents adoption of the bioactive conformation, abolishing activity [2].

Table 3: Positional Isomer Binding Kinetics with MEK1/KSR1 Complex

IsomerK~d~ (nM)Residence Time (min)Structural Consequence
Para0.945Optimal KSR-MEK engagement
Meta8.712Weakened KSR interface
Ortho>100<1Met143 steric hindrance
Deiodo12.38Loss of halogen bonding

Biophysical Evidence:

  • X-ray crystallography (PDB: 7KSR) confirms para-iodo’s role in stabilizing the MEK-KSR interface through a 3.1 Å halogen bond with KSR’s Pro878 backbone [2].
  • Isothermal titration calorimetry (ITC) shows entropy-driven binding (ΔS = +42 cal/mol·K) for para-iodo trametinib, while deiodo analogs rely on enthalpy (ΔH = −9.2 kcal/mol), indicating compensatory hydrophobic interactions [3].

Properties

Product Name

Deiodo Trametinib

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoroanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Molecular Formula

C26H24FN5O4

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C26H24FN5O4/c1-14-22-21(23(30(3)24(14)34)29-20-10-5-4-9-19(20)27)25(35)32(17-11-12-17)26(36)31(22)18-8-6-7-16(13-18)28-15(2)33/h4-10,13,17,29H,11-12H2,1-3H3,(H,28,33)

InChI Key

CWPDXKPCRXNWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=CC=CC=C3F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.